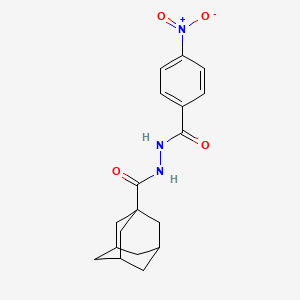
N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide
Descripción general
Descripción
N-(4-nitrobenzoyl)-1-adamantanecarbohydrazide, also known as NBD-Ada, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme or receptor, leading to inhibition of its activity. In bioimaging, this compound is believed to undergo a photoinduced electron transfer process, leading to fluorescence emission.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide is its high selectivity and sensitivity, which makes it a valuable tool for various lab experiments. However, one of the limitations of this compound is its relatively high cost and limited availability, which may restrict its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential applications of this compound in other fields such as material science and environmental monitoring. Finally, the development of new derivatives of this compound with improved properties and activity is also a promising direction for future research.
Aplicaciones Científicas De Investigación
N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide has been extensively studied for its potential applications in various fields such as drug discovery, bioimaging, and chemical sensing. In drug discovery, this compound has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. In bioimaging, this compound has been used as a fluorescent probe for imaging of living cells due to its high selectivity and sensitivity. In chemical sensing, this compound has been used as a sensor for detecting metal ions and other analytes.
Propiedades
IUPAC Name |
N'-(4-nitrobenzoyl)adamantane-1-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-16(14-1-3-15(4-2-14)21(24)25)19-20-17(23)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWOWAJIUKSNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[3-(diethylamino)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B3833041.png)

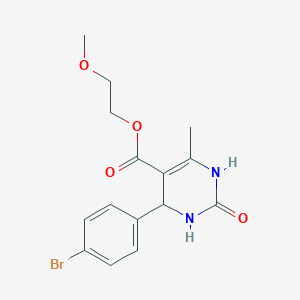



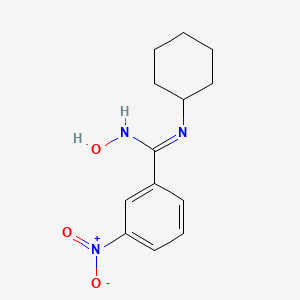
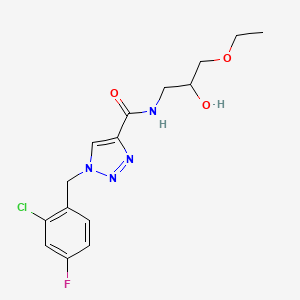
![8-[(2Z)-5-methyl-2-phenylhex-2-en-1-yl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3833101.png)
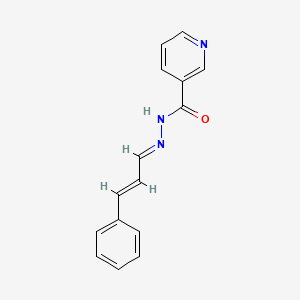
![4-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]benzohydrazide](/img/structure/B3833109.png)
![3-chloro-6-fluoro-N'-[1-(2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B3833116.png)